AZD-5991 (CAS: 2143061-82-7) is a rationally designed, highly potent macrocyclic inhibitor of myeloid cell leukemia-1 (Mcl-1), a critical anti-apoptotic protein in the Bcl-2 family [1]. In procurement and assay design, AZD-5991 is primarily selected as a highly selective BH3 mimetic to isolate Mcl-1-dependent survival pathways from those driven by closely related proteins like Bcl-2 or Bcl-xL [2]. Its macrocyclic architecture provides a rigid conformation that minimizes the entropic penalty of binding to the Mcl-1 BH3 groove, yielding sub-nanomolar affinity [3]. For researchers and industrial buyers, AZD-5991 serves as a definitive benchmark compound for evaluating Mcl-1 antagonism in hematological malignancy models, particularly multiple myeloma and acute myeloid leukemia (AML), as well as a reference standard for combination therapies involving MEK or proteasome inhibitors [4].
Substituting AZD-5991 with other Bcl-2 family inhibitors or early-generation Mcl-1 antagonists compromises both target specificity and in vivo translation [1]. Unlike broad-spectrum BH3 mimetics such as navitoclax, which inhibit Bcl-2 and Bcl-xL and cause dose-limiting thrombocytopenia, AZD-5991 strictly isolates Mcl-1, exhibiting >5,000-fold selectivity over Bcl-2[2]. Furthermore, generic substitution with other Mcl-1 inhibitors like S63845 fails to account for distinct species-specific binding profiles; AZD-5991 exhibits a unique 25-fold drop in affinity for murine Mcl-1 while retaining high affinity for rat Mcl-1, directly dictating the choice of preclinical animal models . Finally, the free base of AZD-5991 presents significant intrinsic solubility challenges, meaning crude or unformulated generic equivalents cannot achieve the ≥30 mg/mL concentrations required for intravenous dosing without specific in situ meglumine salt formulation at pH > 8.5 [3].
AZD-5991 demonstrates profound selectivity for Mcl-1 (IC50 < 3.1 nM, Ki = 0.13 nM) while avoiding cross-reactivity with other anti-apoptotic proteins . Quantitative profiling shows >5,000-fold selectivity over Bcl-2 and >8,000-fold selectivity over Bcl-xL [1]. In contrast, dual inhibitors like Navitoclax strongly bind Bcl-xL, leading to confounding off-target toxicities (e.g., thrombocytopenia) in cellular assays [2].
| Evidence Dimension | Selectivity fold-difference (Mcl-1 vs Bcl-2/Bcl-xL) |
| Target Compound Data | >5,000-fold (Bcl-2) and >8,000-fold (Bcl-xL) |
| Comparator Or Baseline | Navitoclax (Dual Bcl-2/Bcl-xL inhibitor, no Mcl-1 selectivity) |
| Quantified Difference | >5,000x improvement in target isolation |
| Conditions | In vitro binding assays (FRET/SPR) |
Ensures that observed apoptotic responses in phenotypic assays are exclusively driven by Mcl-1 inhibition, simplifying mechanistic validation.
The intrinsic solubility of the AZD-5991 free base is highly restricted, posing a major processability hurdle for high-dose in vivo studies [1]. To overcome this, formulation protocols utilize an in situ meglumine salt conversion. By adjusting the vehicle to pH > 8.5, the meglumine salt form achieves stable solution concentrations of ≥30 mg/mL, whereas the unformulated free base fails to reach the necessary concentrations for intravenous administration[1].
| Evidence Dimension | Aqueous solubility for IV formulation |
| Target Compound Data | ≥30 mg/mL (In situ meglumine salt, pH > 8.5) |
| Comparator Or Baseline | AZD-5991 free base (Poor intrinsic solubility, <1 mg/mL practical limit) |
| Quantified Difference | >30-fold increase in functional solubility |
| Conditions | Preclinical intravenous solution formulation |
Directs procurement teams and pharmacologists to acquire appropriate excipients (meglumine) and utilize alkaline formulation protocols to prevent precipitation during in vivo dosing.
When transitioning from human cell lines to rodent models, Mcl-1 inhibitors exhibit significant species-dependent affinity shifts. AZD-5991 retains high affinity for rat Mcl-1 (only a 4-fold reduction compared to human Mcl-1) but shows a 25-fold reduction in affinity for mouse Mcl-1 . In contrast, the competitor S63845 exhibits a 6-fold reduction for murine Mcl-1[1].
| Evidence Dimension | Binding affinity reduction (Rodent vs Human Mcl-1) |
| Target Compound Data | 4-fold reduction (Rat), 25-fold reduction (Mouse) |
| Comparator Or Baseline | S63845 (6-fold reduction for Mouse) |
| Quantified Difference | AZD-5991 shows a 19-fold wider divergence in mouse vs rat affinity compared to S63845's murine profile |
| Conditions | Cell-free binding assays (SPR/FRET) |
Forces researchers to prioritize rat models, humanized mouse models, or xenografts over wild-type syngeneic mouse models to accurately assess AZD-5991 efficacy.
The structural design of AZD-5991 utilizes a macrocyclic ring to lock the molecule into an active binding conformation [1]. Compared to earlier acyclic analogs, this macrocyclization significantly reduces the entropic penalty associated with binding the rigid Mcl-1 BH3 groove, driving the binding affinity (Ki) down to 0.13 nM and enhancing overall cellular potency in Mcl-1 dependent lines [2].
| Evidence Dimension | Conformational rigidity and binding affinity (Ki) |
| Target Compound Data | AZD-5991 (Macrocyclic, Ki = 0.13 nM) |
| Comparator Or Baseline | Acyclic Mcl-1 inhibitor precursors |
| Quantified Difference | Achievement of 0.13 nM Ki through macrocyclic restriction |
| Conditions | Structure-activity relationship (SAR) profiling |
Justifies the procurement of the more complex macrocyclic compound over simpler linear analogs to guarantee maximum target engagement in low-concentration assays.
Due to its >5,000-fold selectivity over Bcl-2 and Bcl-xL, AZD-5991 is the ideal probe for in vitro assays designed to decouple Mcl-1-driven survival pathways from other Bcl-2 family members [1]. It is highly recommended for target validation workflows where dual inhibitors like Navitoclax would yield ambiguous, multi-target toxicity.
Given its distinct species-affinity profile (retaining high affinity in rats but dropping 25-fold in wild-type mice), AZD-5991 is specifically suited for pharmacokinetic and efficacy modeling in rat models or humanized Mcl-1 mouse xenografts . It ensures accurate translation of dosing without the artifactual resistance seen in wild-type murine models.
AZD-5991 is heavily utilized as an anchor compound in combination screens, particularly alongside MEK inhibitors (e.g., AZD6244) or proteasome inhibitors (e.g., bortezomib) [2]. Its high potency allows researchers to accurately calculate combination indices (CI < 1) and map synergistic apoptosis pathways in resistant cell lines like triple-negative breast cancer (TNBC) or multiple myeloma.
Because the free base requires an in situ meglumine salt conversion at pH > 8.5 to achieve ≥30 mg/mL solubility, AZD-5991 serves as an excellent industrial reference standard for pharmaceutical scientists developing specialized intravenous vehicles for poorly soluble, rigid macrocyclic compounds [3].